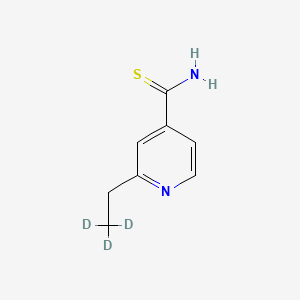

Ethionamide-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La Etionamida-d3 es una forma deuterada de la etionamida, un antibiótico que se utiliza principalmente en el tratamiento de la tuberculosis, especialmente la tuberculosis multirresistente. Los átomos de deuterio en la Etionamida-d3 reemplazan los átomos de hidrógeno, lo que puede ser útil en varios estudios farmacocinéticos debido al efecto isotópico. La propia etionamida es un agente antitubercular de segunda línea que inhibe la síntesis de ácido micólico, un componente crítico de la pared celular de las micobacterias .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Un método común implica la reacción de nitrilos arílicos con sulfuro de sodio en presencia de 1,8-diazabiciclo[5,4,0]undec-7-enium acetato ([DBUH][OAc]) líquido iónico a temperatura ambiente . Este método es ecológico y permite la síntesis eficiente de tioamidas, incluidos los derivados de la etionamida.

Métodos de producción industrial: La producción industrial de Etionamida-d3 normalmente implica la síntesis a gran escala utilizando condiciones de reacción similares, pero optimizadas para obtener mayores rendimientos y pureza. El uso de reactivos y disolventes deuterados es crucial para garantizar la incorporación de átomos de deuterio en el producto final.

Análisis De Reacciones Químicas

Tipos de reacciones: La Etionamida-d3 experimenta diversas reacciones químicas, que incluyen:

Oxidación: La etionamida puede oxidarse para formar sulfóxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir la etionamida en su amina correspondiente.

Sustitución: La etionamida puede participar en reacciones de sustitución nucleófila.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) se utilizan a menudo.

Sustitución: Los nucleófilos como las aminas y los tioles pueden utilizarse en condiciones básicas.

Principales productos:

Oxidación: Sulfóxidos y sulfonas.

Reducción: Aminas.

Sustitución: Diversas tioamidas sustituidas.

4. Aplicaciones de la investigación científica

La Etionamida-d3 tiene varias aplicaciones en la investigación científica:

Química: Se utiliza en estudios que implican efectos isotópicos y mecanismos de reacción.

Biología: Ayuda a comprender las vías metabólicas y los mecanismos de resistencia de Mycobacterium tuberculosis.

Medicina: Se utiliza en estudios farmacocinéticos para hacer un seguimiento de la distribución y el metabolismo de la etionamida en el cuerpo.

Industria: Se utiliza en el desarrollo de nuevos fármacos y formulaciones antituberculosos

Aplicaciones Científicas De Investigación

Ethionamide-d3 has several applications in scientific research:

Chemistry: Used in studies involving isotope effects and reaction mechanisms.

Biology: Helps in understanding the metabolic pathways and resistance mechanisms of Mycobacterium tuberculosis.

Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of ethionamide in the body.

Industry: Employed in the development of new antitubercular drugs and formulations

Mecanismo De Acción

La Etionamida-d3, al igual que la etionamida, es un profármaco que requiere activación por la enzima EthA, una monooxigenasa en Mycobacterium tuberculosis. Una vez activada, se une al NAD+ para formar un aducto que inhibe la InhA, una enzima involucrada en la síntesis de ácido micólico. Esta inhibición altera la síntesis de la pared celular de las micobacterias, lo que lleva a la muerte celular bacteriana .

Comparación Con Compuestos Similares

La Etionamida-d3 es similar a otros agentes antituberculosos como:

Isoniacida: Ambos inhiben la síntesis de ácido micólico pero a través de diferentes vías de activación.

Protionamida: Estructuralmente similar a la etionamida, pero con propiedades farmacocinéticas ligeramente diferentes.

Pirazinamida: Otro profármaco que requiere activación por enzimas micobacterianas, pero que se dirige a diferentes vías.

Singularidad: La naturaleza deuterada de la Etionamida-d3 la hace especialmente útil en estudios farmacocinéticos, proporcionando información que no es posible con compuestos no deuterados .

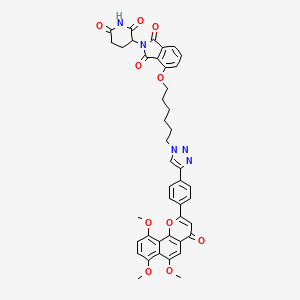

Propiedades

Fórmula molecular |

C8H10N2S |

|---|---|

Peso molecular |

169.26 g/mol |

Nombre IUPAC |

2-(2,2,2-trideuterioethyl)pyridine-4-carbothioamide |

InChI |

InChI=1S/C8H10N2S/c1-2-7-5-6(8(9)11)3-4-10-7/h3-5H,2H2,1H3,(H2,9,11)/i1D3 |

Clave InChI |

AEOCXXJPGCBFJA-FIBGUPNXSA-N |

SMILES isomérico |

[2H]C([2H])([2H])CC1=NC=CC(=C1)C(=S)N |

SMILES canónico |

CCC1=NC=CC(=C1)C(=S)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-[2-[2-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propyl N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]carbamate](/img/structure/B10821863.png)

![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,30S,32S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-[2-[[1-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]triazol-4-yl]methoxy]ethoxy]-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10821869.png)